molecular formula C13H16BrNO2 B172545 (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 128510-24-7

(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B172545
CAS No.: 128510-24-7
M. Wt: 298.18 g/mol
InChI Key: SWEDETNNQUBIJG-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a bromomethyl substituent at the 2-position and a benzyl ester group at the 1-carboxylic acid position. The bromine atom in the target compound likely enhances its electrophilicity, making it a key intermediate in nucleophilic substitution reactions for drug synthesis or materials science applications.

Properties

IUPAC Name

benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEDETNNQUBIJG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518801
Record name Benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128510-24-7
Record name Benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination reactions. Common reagents for this step include N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol. .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of recyclable catalysts are some of the strategies employed to enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituent at Pyrrolidine-2-Position Key Functional Groups CAS Number
(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester (hypothetical) C₁₃H₁₆BrNO₂ 298.18 Bromomethyl Bromine, Benzyl ester N/A
(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester C₁₄H₂₀N₂O₂ 248.32 Methylaminomethyl Amine, Benzyl ester Not specified
(S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester C₁₅H₂₂N₂O₂S 294.41 Ethylsulfanylmethyl + Aminoethyl Thioether, Amine, Benzyl ester 1353953-82-8
(S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester C₁₉H₂₈N₃O₃ 346.45 Amino-propionyl-isopropyl-amino Peptide-like linkage, Benzyl ester 1353943-98-2
2-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester C₁₅H₂₁NO₄ 279.34 Hydroxy-ethoxymethyl Ether, Alcohol, Benzyl ester 1353961-55-3
Key Observations:
  • Reactivity : The bromomethyl group in the target compound offers superior reactivity in alkylation or cross-coupling reactions compared to amine or thioether derivatives .
  • Molecular Weight : Sulfur- and peptide-containing analogs (e.g., C₁₅H₂₂N₂O₂S , C₁₉H₂₈N₃O₃ ) exhibit higher molecular weights due to extended side chains.

Stability and pH Sensitivity

highlights the pH-dependent stability of benzyl ester bonds.

  • Acidic Conditions : Favor hydrolysis of benzyl esters (e.g., pH 4 enhances ester bond cleavage ). This implies that bromomethyl-pyrrolidine derivatives may require controlled storage at neutral pH to prevent degradation.
  • Neutral Conditions: Promote interactions with amino groups (e.g., protein conjugation in DHPGAC synthesis ). Analogs with amines (e.g., ) might exhibit enhanced stability or reactivity in biological systems under neutral pH.

Biological Activity

(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrNO2C_{12}H_{14}BrNO_2, with a molecular weight of approximately 284.15 g/mol. The compound features a pyrrolidine ring, a bromomethyl group at the second position, and a benzyl ester linked to the carboxylic acid.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Bromination : The bromomethyl group is introduced using reagents such as N-bromosuccinimide (NBS) under radical conditions.
  • Esterification : Finally, the carboxylic acid is esterified with benzyl alcohol to yield the final product.

Biological Activity

This compound exhibits various biological activities that make it a candidate for further research in pharmacology:

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Electrophilic Reactions : The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds, which may alter the function of biological macromolecules.
  • Modulation of Enzyme Activity : By forming covalent bonds with target enzymes, the compound can inhibit or enhance enzymatic activity, which is crucial in therapeutic contexts where enzyme modulation is desired.

Comparative Analysis with Similar Compounds

Compound NameStructure DescriptionUnique Features
(R)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl esterEnantiomer with opposite chiralityDifferent pharmacological properties due to chirality
2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl esterChlorine instead of brominePotentially different reactivity profiles
2-Bromomethyl-pyrrolidine-1-carboxylic acid methyl esterMethyl instead of benzyl esterVariation in solubility and biological activity

Case Studies and Research Findings

Recent studies have highlighted the importance of halogenated compounds in medicinal chemistry. For instance, compounds structurally related to this compound have shown promising results in inhibiting specific enzymes involved in disease pathways.

One study demonstrated that similar brominated pyrrolidine derivatives exhibited significant inhibition against certain bacterial strains, indicating potential as antimicrobial agents . Another research focused on modifying structural components to enhance bioactivity and selectivity towards cancer cells, showcasing the versatility of this compound class in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.